molecular formula C7H12O3 B3028695 2-Hydroxypropyl methacrylate CAS No. 27813-02-1

2-Hydroxypropyl methacrylate

Cat. No.: B3028695
CAS No.: 27813-02-1
M. Wt: 144.17 g/mol
InChI Key: VHSHLMUCYSAUQU-UHFFFAOYSA-N
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Description

2-Hydroxypropyl methacrylate (2-HPMA) is a monofunctional methacrylate monomer characterized by a hydroxyl group and a methacrylic ester group. It is a versatile compound with the molecular formula C₇H₁₂O₃, molecular weight 144.17 g/mol, and density 1.066 g/mL at 25°C . Its boiling point is 57°C at 0.5 mmHg, and it exhibits good water solubility (107 g/L) . 2-HPMA is commercially available as a mixture of isomers (75 mol% this compound and 25 mol% 2-hydroxyisopropyl methacrylate) .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl methacrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

HPMA is extensively studied for its potential as a drug carrier due to its biocompatibility and ability to form hydrogels. Research indicates that HPMA-based polymers can effectively encapsulate drugs, allowing for controlled release mechanisms. A study comparing poly(2-hydroxypropyl methacrylate) (pHPMA) with poly(2-hydroxyethyl methacrylate) (pHEMA) demonstrated that pHPMA exhibited superior drug release profiles for Naproxen, influenced by factors such as pH and swelling properties of the polymer matrix .

Polymer TypeDrugRelease MechanismKey Findings
pHPMANaproxenFickian diffusionEnhanced release dynamics compared to pHEMA
pHEMANaproxenFickian diffusionLess effective than pHPMA in drug encapsulation

1.2 Cancer Therapy

HPMA is also utilized in the development of nanoparticles for targeted cancer therapy. Engineered nanoparticles incorporating HPMA have shown promise in enhancing the solubility of poorly soluble chemotherapeutic agents, thereby improving their therapeutic efficacy. For instance, studies involving HPMA-based micelles demonstrated increased drug concentration at tumor sites, facilitating better treatment outcomes for breast cancer .

Dental Applications

2.1 Restorative Materials

In dentistry, HPMA is incorporated into restorative materials due to its favorable mechanical properties and biocompatibility. Recent research evaluated eugenyl-2-hydroxypropyl methacrylate (EgGMA), a derivative of HPMA, as a potential monomer in dental formulations. The study revealed that EgGMA-modified composites exhibited improved mechanical strength and aesthetic properties compared to traditional materials .

Material TypeModificationProperties Enhanced
Dental CompositesEgGMAMechanical strength, aesthetics

2.2 Adhesives

HPMA is also used in dental adhesives due to its ability to bond well with enamel and dentin surfaces. The incorporation of HPMA into adhesive formulations has been shown to enhance bond strength and durability, making it a valuable component in restorative dentistry .

Food Packaging

3.1 Safety in Food Contact Materials

The European Food Safety Authority (EFSA) has evaluated HPMA for use in food contact materials, concluding that it poses no safety concerns when used as a monomer in acrylic resin coatings for food cans. The studies indicated minimal migration of HPMA into food products, affirming its safety for consumer use .

Occupational Health Concerns

Despite its beneficial applications, HPMA has been associated with occupational irritant contact dermatitis among workers exposed to acrylates in various industries. Case studies have documented instances of allergic reactions among nail technicians using products containing HPMA, highlighting the need for proper safety measures when handling this compound .

Comparison with Similar Compounds

2-Hydroxyethyl Methacrylate (HEMA)

Property 2-HPMA HEMA
Molecular Weight 144.17 g/mol ~130.14 g/mol (inferred)
Water Solubility 107 g/L Miscible in water
Reactivity High (methacrylate + hydroxyl) High (methacrylate + hydroxyl)
Key Applications Drug delivery, coatings, antifouling FDA-approved hydrogels, contact lenses
Safety R36/37/38, R43 Generally biocompatible

Research Findings :

  • 2-HPMA and HEMA were copolymerized (1:3 molar ratio) to create ibuprofen-loaded polymers, demonstrating similar drug release kinetics .
  • HEMA-based hydrogels exhibit lower toughness compared to 2-HPMA-crosslinked systems when modified with AHPM (3-(Acryloyloxy)-2-hydroxypropyl methacrylate) .

Methyl Methacrylate (MMA)

Property 2-HPMA MMA
Hydrophobicity Moderate (hydroxyl group) High (no polar groups)
Key Applications Hydrophilic coatings, drug delivery PMMA plastics, bone cements
Reactivity Crosslinking via hydroxyl Radical polymerization

Research Findings :

  • Copolymerization of 2-HPMA with MMA (1:3 ratio) produced hydrophobic acrylic resins for controlled drug delivery .
  • MMA lacks the hydroxyl functionality of 2-HPMA, limiting its use in hydrophilic applications .

Triethylene Glycol Dimethacrylate (TEGDMA)

Property 2-HPMA TEGDMA
Functionality Monofunctional Difunctional
Tensile Shear Strength 0.2–0.6 MPa 0.3–0.7 MPa (typical for dimethacrylates)
Applications UV-curable resins Dental composites, adhesives

Research Findings :

  • 2-HPMA-based thermosets matched TEGDMA in mechanical properties, offering a less toxic alternative for adhesives .

2-Ethylhexyl Methacrylate (EHMA)

Property 2-HPMA EHMA
Hydrophobicity Moderate High (long alkyl chain)
Applications Hydrophilic coatings Pressure-sensitive adhesives

Research Findings :

  • Bulk copolymerization of 2-HPMA with EHMA required hydrophobic initiators (e.g., benzoyl peroxide) due to EHMA’s low polarity .

Oligo(ethylene glycol) Methyl Ether Methacrylate (MeOEGMA)

Property 2-HPMA MeOEGMA
Antifouling Efficiency ~90% reduction in plasma fouling ~95% reduction
Biocompatibility Moderate High (PEG-based)

Research Findings :

  • Both 2-HPMA and MeOEGMA brushes exhibit antifouling properties, but MeOEGMA’s polyethylene glycol (PEG) backbone enhances biocompatibility .

Critical Research Findings and Contradictions

  • Antifouling Performance : While 2-HPMA reduces plasma fouling by ~90%, MeOEGMA’s PEG structure offers marginally better performance .
  • Mechanical Properties : 2-HPMA-based thermosets rival TEGDMA in tensile strength but require UV curing, unlike thermally cured dimethacrylates .
  • Safety : 2-HPMA’s sensitization risk (R43) contrasts with HEMA’s FDA-approved status, highlighting the need for careful handling .

Biological Activity

2-Hydroxypropyl methacrylate (2-HPMA) is a methacrylate monomer that is widely used in various industrial applications, particularly in the formulation of UV-curable inks and coatings. Its biological activity is of significant interest due to its potential health effects, including sensitization and toxicity. This article explores the biological activity of 2-HPMA, focusing on its toxicological profile, metabolic pathways, and sensitization potential.

2-HPMA has the molecular formula C₇H₁₂O₃ and a low molecular weight, which facilitates its absorption through biological membranes. Its calculated water solubility is approximately 2.09×104mg L2.09\times 10^4\,\text{mg L} at 25 °C, with a log partition coefficient (log Pow) of 1.21, indicating moderate hydrophobicity that influences its bioavailability and toxicity profile .

Acute Toxicity

Studies indicate that 2-HPMA exhibits low acute toxicity. The median lethal dose (LD50) in rats is greater than 2000 mg/kg body weight when administered orally, suggesting a relatively safe profile under acute exposure conditions .

Dermal Absorption and Irritation

In a study assessing dermal absorption, it was found that approximately 29% of 2-HPMA was absorbed through the skin within an eight-hour period. The chemical also demonstrated irritant effects, particularly on the skin and eyes . This irritant potential may be linked to its ability to induce local inflammation upon contact.

Genotoxicity

Genotoxicity studies have shown mixed results. In vitro assays using mammalian cells indicated clastogenic effects (chromosome breakage) at concentrations as low as 0.35 mg/mL without metabolic activation. However, in vivo studies have generally reported negative results for mutagenicity . Specifically, 2-HPMA was negative in micronucleus assays conducted under OECD guidelines .

Reproductive and Developmental Toxicity

Research indicates that 2-HPMA does not exhibit significant reproductive or developmental toxicity. A no-observed-adverse-effect level (NOAEL) of 1000 mg/kg bw/day was established from studies involving repeated oral dosing in rats . No adverse effects on reproductive parameters or developmental outcomes were observed.

Contact Allergy Cases

There have been documented cases of contact allergy related to 2-HPMA exposure. A notable case involved a laboratory worker who developed dermatitis after handling inks containing this compound. Patch testing confirmed a positive reaction to 2-HPMA, indicating its sensitizing capacity . The guinea pig maximization test (GPMT) further supported this finding by demonstrating that while 2-HPMA is a weak sensitizer, it may cross-react with other methacrylates like 2-hydroxyethyl methacrylate (2-HEMA) .

Case Study: Occupational Exposure

A case study highlighted a 52-year-old male employed in an ink laboratory who developed dermatitis attributed to 2-HPMA exposure. Patch tests revealed sensitization specifically to this compound while showing negative reactions to other acrylates tested . This underscores the importance of monitoring occupational exposure to methacrylates.

Metabolic Pathways

The metabolism of 2-HPMA primarily involves hydrolysis to methacrylic acid and propylene glycol, catalyzed by carboxylesterases in the liver . This metabolic pathway is crucial for understanding its toxicity:

  • Hydrolysis : Rapid conversion to less toxic metabolites.
  • Conjugation : Reaction with glutathione leading to mercapturic acid formation.
  • Elimination : Metabolites are eventually excreted via urine.

These processes suggest that while acute exposure may pose risks, chronic exposure could lead to accumulation of metabolites if not adequately detoxified.

Summary Table of Biological Activity Findings

AspectFindings
Acute Toxicity (LD50) >2000 mg/kg bw (oral)
Dermal Absorption ~29% absorption over 8 hours
Genotoxicity Clastogenic in vitro; negative in vivo
Reproductive Toxicity NOAEL = 1000 mg/kg bw/day
Sensitization Potential Weak sensitizer; positive reactions in patch tests

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-HPMA in laboratory settings?

  • 2-HPMA is synthesized via addition reactions of methacrylic acid with propylene oxide or epichlorohydrin in the presence of catalysts like sodium hydroxide or pyridine . Stabilizers such as MEHQ (≤250 ppm) are added to inhibit premature polymerization during storage . Reaction conditions (e.g., temperature, catalyst concentration) must be optimized to minimize byproducts like ethylene glycol dimethacrylate (EGDMA) .

Q. How is 2-HPMA characterized to confirm its purity and structural integrity?

  • Chromatography : High-performance liquid chromatography (HPLC) verifies purity (≥95%) and detects impurities like residual monomers or stabilizers .
  • Spectroscopy : NMR and FTIR confirm the ester linkage (C=O stretch at ~1720 cm⁻¹) and hydroxyl group (broad peak at ~3400 cm⁻¹) .
  • Mass spectrometry : Monoisotopic mass (144.0786 Da) and molecular formula (C₇H₁₂O₃) are validated via ESI-MS .

Q. What are the primary research applications of 2-HPMA in polymer science?

  • Hydrophobic-hydrophilic copolymers : 2-HPMA’s hydroxyl and methacrylate groups enable copolymerization with acrylates, styrene, or vinyl monomers for hydrogels, contact lenses, and drug delivery systems .
  • Self-assembled nanostructures : RAFT polymerization with zwitterionic polymers (e.g., PMPC) produces pH-responsive vesicles or worms at high solids concentrations (up to 25%) .

Advanced Research Questions

Q. What experimental design considerations are critical for achieving specific copolymer morphologies with 2-HPMA?

  • Phase diagrams : Morphology (spheres, worms, vesicles) depends on the target degree of polymerization (DP) of the PHPMA block and total solids concentration during synthesis. For example, PMPC(25)-PHPMA(400) forms vesicles at 25% solids but worms at 16–25% .
  • Kinetic control : Monitor monomer conversion via ¹H NMR to arrest polymerization at intermediate DPs for hybrid morphologies .

Q. How do conflicting data on 2-HPMA’s sensitization potential impact laboratory handling protocols?

  • Human vs. animal studies : Case reports of contact allergy in workers contrast with guinea pig maximization tests (GPMT) showing weak sensitization .
  • Risk mitigation : Use PPE (nitrile gloves, lab coats) and adhere to R43 (sensitization risk) and S36/37 (protective clothing) guidelines despite contradictory evidence .

Q. What methodologies analyze cross-reactivity between 2-HPMA and structurally similar acrylates?

  • GPMT : Test cross-reactivity with 2-HEMA, 2-HPA, and 2-HEA. 2-HPMA sensitizes guinea pigs but shows no cross-reactivity with acrylates, only with 2-HEMA .
  • Patch testing : Use 2-HPMA at 1–2% in petrolatum for human studies to differentiate between primary and cross-reactive allergies .

Q. How does solvent choice influence 2-HPMA-based hydrogel properties?

  • Solvent polarity : DMSO increases hydrogel permeability (water coefficient k = 1.2×10⁻⁶ cm²/s) compared to aqueous systems (k = 0.8×10⁻⁶ cm²/s) due to altered polymer-solvent interactions .
  • Reaction rate : Hydrogel synthesis in DMSO accelerates polymerization by 30% versus ethanol, attributed to improved monomer solubility .

Properties

IUPAC Name

2-hydroxypropyl 2-methylprop-2-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3
Source PubChem
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InChI Key

VHSHLMUCYSAUQU-UHFFFAOYSA-N
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Canonical SMILES

CC(COC(=O)C(=C)C)O
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Molecular Formula

C7H12O3
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Related CAS

25703-79-1
Record name Poly(2-hydroxypropyl methacrylate)
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DSSTOX Substance ID

DTXSID1029629
Record name 2-Hydroxypropyl 2-methylacrylate
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Molecular Weight

144.17 g/mol
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Physical Description

Crystals or white crystalline solid. (NTP, 1992), Liquid
Record name POLY(2-HYDROXYPROPYL METHACRYLATE)
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Record name 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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CAS No.

25703-79-1, 923-26-2
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Melting Point

430 to 433 °F (NTP, 1992)
Record name POLY(2-HYDROXYPROPYL METHACRYLATE)
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